[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride
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Overview
Description
[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride is a chemical compound with the molecular formula C5H11NO·HCl It is a hydrochloride salt of [(1S,2R)-2-Aminocyclobutyl]methanol, which is a chiral molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride typically involves the following steps:
Cyclobutanone Synthesis: The starting material, cyclobutanone, is synthesized through the cyclization of 1,4-dihalobutanes.
Amination: The cyclobutanone undergoes reductive amination with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Hydrochloride Formation: The resulting [(1S,2R)-2-Aminocyclobutyl]methanol is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Cyclization: Utilizing continuous flow reactors for the cyclization step to increase yield and efficiency.
Automated Reductive Amination: Employing automated systems for the reductive amination process to ensure consistent quality and purity.
Crystallization: The final product is purified through crystallization techniques to obtain the hydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation Products: Cyclobutanone derivatives.
Reduction Products: Various amine derivatives.
Substitution Products: N-substituted cyclobutylmethanol derivatives.
Scientific Research Applications
[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of [(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
[(1R,2S)-2-Aminocyclobutyl]methanol;hydrochloride: A stereoisomer with different biological activity.
Cyclobutylmethanol: Lacks the amino group, resulting in different chemical properties.
Aminocyclobutane derivatives: Various derivatives with modifications on the cyclobutane ring.
Uniqueness
[(1S,2R)-2-Aminocyclobutyl]methanol;hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties compared to its isomers and analogs.
Properties
IUPAC Name |
[(1S,2R)-2-aminocyclobutyl]methanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-2-1-4(5)3-7;/h4-5,7H,1-3,6H2;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYVFGCHLQIVEY-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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